rel-(R,S)-Formoterol
CAS No.: 67346-51-4
Cat. No.: VC21334912
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67346-51-4 |
---|---|
Molecular Formula | C19H24N2O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 |
Standard InChI Key | BPZSYCZIITTYBL-DJJJIMSYSA-N |
Isomeric SMILES | C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O |
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |
Chemical Structure and Properties
rel-(R,S)-Formoterol, also known as N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1SR)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide, is a complex organic compound with multiple functional groups including hydroxyl, amino, and formamide groups. This molecule exists as a diastereoisomer of formoterol and possesses specific stereochemical characteristics.
Structural Identification
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 67346-51-4, 532414-36-1 |
Molecular Formula | C₁₉H₂₄N₂O₄ |
Molecular Weight | 344.4 g/mol |
IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 |
rel-(R,S)-Formoterol represents a specific stereoisomeric form of formoterol, which is important because stereochemistry significantly impacts biological activity. The compound contains chiral centers that influence its receptor binding capabilities and pharmacological properties.
Physical and Chemical Properties
rel-(R,S)-Formoterol demonstrates specific solubility characteristics that influence its pharmaceutical formulation and bioavailability:
-
pKa values: 7.9 (pKa₁) and 9.2 (pKa₂)
-
Log P (octanol/water): 0.4 at pH 7.4
-
Solubility: Freely soluble in glacial acetic acid; soluble in methanol; sparingly soluble in ethanol and isopropanol; slightly soluble in water; practically insoluble in acetone, ethyl acetate, and diethyl ether
These physical-chemical properties play crucial roles in determining the compound's pharmacokinetic behavior, including absorption, distribution, and metabolism within biological systems.
Pharmacological Properties
rel-(R,S)-Formoterol exhibits distinct pharmacological properties that make it valuable in respiratory medicine. Its mechanism of action and pharmacodynamic profile contribute to its clinical efficacy.
Mechanism of Action
rel-(R,S)-Formoterol acts as a selective long-acting beta-2 adrenergic receptor agonist. The compound binds to and activates beta-2 adrenergic receptors primarily found in bronchial smooth muscle, leading to several downstream effects:
-
Activation of adenylyl cyclase
-
Increased intracellular cyclic AMP (cAMP) levels
-
Relaxation of bronchial smooth muscle
-
Bronchodilation and improved airflow
The compound demonstrates approximately 200-fold greater activity at beta-2 receptors compared to beta-1 receptors, providing selectivity that reduces potential cardiac side effects while maximizing bronchodilatory efficacy .
Pharmacodynamics
Research studies reveal that rel-(R,S)-Formoterol possesses unique pharmacodynamic characteristics:
-
Rapid onset of action (2-3 minutes), comparable to short-acting bronchodilators like salbutamol
-
Extended duration of action (up to 12 hours), allowing twice-daily dosing
-
Dose-dependent bronchodilatory effect, with significant improvements in lung function observed at doses as low as 4.5 μg
A notable study by Cazzola et al. demonstrated that rel-(R,S)-Formoterol significantly improves lung function parameters in patients with respiratory conditions, with effects measured by increases in forced expiratory volume in one second (FEV₁) .
Comparative Pharmacology
When compared to other long-acting beta-2 agonists such as salmeterol, rel-(R,S)-Formoterol demonstrates distinct pharmacological advantages:
Parameter | rel-(R,S)-Formoterol | Salmeterol |
---|---|---|
Onset of Action | 2-3 minutes | 15-20 minutes |
Duration of Action | 12 hours | 12 hours |
cAMP Elevation | Significant (EC₅₀ = 1.6±0.3 nM) | Minimal to none at tested concentrations |
TNF-α Inhibition | 66.5±3.9% | 44.8±8% |
GM-CSF Inhibition EC₅₀ | 24.6±2.1 nM | 52.4±40.8 nM |
Research by Tashkin et al. demonstrated that combination therapy including formoterol produced greater improvement in FEV₁ AUC₀₋₄ from baseline (0.34 L) compared to tiotropium alone (0.17 L) (p<0.001), with significantly improved dyspnea at week 8 (1.86 vs 1.01, p=0.013) .
Clinical Applications
rel-(R,S)-Formoterol has established applications in the management of respiratory conditions, particularly asthma and chronic obstructive pulmonary disease (COPD).
Therapeutic Indications
The primary therapeutic applications of rel-(R,S)-Formoterol include:
-
Maintenance treatment of asthma, often in combination with inhaled corticosteroids
-
Management of COPD, providing bronchodilation and symptom relief
Research has demonstrated significant clinical benefits across these applications, with improvements in lung function, symptom control, and quality of life measures.
Dosage and Administration
Clinical studies have established effective dosing ranges for rel-(R,S)-Formoterol:
Indication | Recommended Dosage | Administration Route |
---|---|---|
Asthma Maintenance | 4.5-9 μg twice daily | Inhalation (DPI, MDI) |
COPD Management | 9-18 μg twice daily | Inhalation (DPI, MDI) |
Combination Therapy | 4.5-9 μg with corticosteroid | Inhalation (DPI, MDI) |
According to Aalbers et al., COPD patients receiving 9 and 18 μg formoterol twice daily experienced reduced symptoms and increased symptom-free days, with significant lung function improvements observed at doses of 4.5 μg or higher .
Combination Therapy
rel-(R,S)-Formoterol is frequently used in combination with other respiratory medications to enhance therapeutic outcomes:
-
With Inhaled Corticosteroids: The 2022 Global Initiative for Asthma report recommends a combination formoterol/inhaled corticosteroid inhaler as both a preventer and reliever treatment for asthma in adults .
-
With Long-Acting Muscarinic Antagonists: Studies have shown enhanced bronchodilation when rel-(R,S)-Formoterol is combined with agents such as tiotropium or glycopyrronium:
These combination approaches leverage complementary mechanisms of action to provide enhanced bronchodilation and improved symptom control.
Adverse Event Category | Frequency | Notes |
---|---|---|
Cardiovascular effects | Uncommon | Tachycardia, palpitations |
Neurological effects | Common | Tremor, headache |
Metabolic effects | Rare | Hypokalemia, hyperglycemia |
Respiratory effects | Rare | Paradoxical bronchospasm |
Drug Interactions and Contraindications
rel-(R,S)-Formoterol undergoes metabolism primarily through glucuronidation and O-demethylation followed by glucuronidation. Several important drug interactions have been identified:
-
Beta-blockers: Antagonize the effects of rel-(R,S)-Formoterol, potentially reducing efficacy
-
QT-prolonging medications: Potential for additive effects on QT interval
-
Other sympathomimetic agents: Potential for additive adrenergic effects
Key metabolic pathways involve CYP2D6, CYP2C19, CYP2C9, and CYP2A6, suggesting potential interactions with inhibitors or inducers of these enzymes .
Research Findings and Future Directions
Research on rel-(R,S)-Formoterol continues to evolve, with several areas of active investigation providing insights into its optimal application.
Comparative Efficacy Studies
Multiple clinical trials have compared rel-(R,S)-Formoterol with other bronchodilators:
-
Versus Short-Acting Bronchodilators: Gross et al. reported that formoterol fumarate delivered through nebulizers improved lung function and Saint George's Respiratory Questionnaire (SGRQ) scores more effectively than short-acting agents .
-
Versus Tiotropium: Vogelmeier et al. demonstrated improvement in FEV₁ 2 hours postdose after 24 weeks with the combination of tiotropium and formoterol versus formoterol alone (p=0.044) .
-
Versus Salmeterol: Studies consistently show faster onset of action with comparable duration when comparing formoterol to salmeterol .
These comparative studies provide evidence-based guidance for clinical decision-making regarding the selection of appropriate bronchodilator therapy.
Future Research Directions
Several promising areas for future investigation of rel-(R,S)-Formoterol include:
-
Optimized Delivery Systems: Development of novel inhalation devices to enhance lung deposition and reduce variability.
-
Triple Therapy Combinations: Further exploration of rel-(R,S)-Formoterol in triple therapy combinations with inhaled corticosteroids and long-acting muscarinic antagonists.
-
Personalized Medicine Approaches: Investigation of genetic and biomarker profiles that may predict optimal response to rel-(R,S)-Formoterol therapy.
-
Extended Safety Monitoring: Continued surveillance to further define the long-term safety profile, particularly in specific patient subgroups.
These research directions hold promise for further optimizing the therapeutic application of rel-(R,S)-Formoterol in respiratory medicine.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume